Flurazepam-d10 Dihydrochloride
Description
Structure
3D Structure
Properties
CAS No. |
1795033-32-7 |
|---|---|
Molecular Formula |
C21H23ClFN3O |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
SAADBVWGJQAEFS-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Flurazepam D10 Dihydrochloride
Strategies for Deuterium (B1214612) Labeling in Benzodiazepine (B76468) Analogues
The introduction of deuterium into benzodiazepine molecules is a strategic process aimed at creating stable isotopologues for use in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. The primary advantage of using deuterium-labeled compounds lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes at the site of deuteration. However, for use as an internal standard, the key characteristic is the mass shift, which allows for clear differentiation from the unlabeled analyte in mass spectrometry without significantly altering the chemical properties.
General strategies for deuterium labeling in benzodiazepine analogues and other complex organic molecules often involve:
Hydrogen-Deuterium (H/D) Exchange Reactions: This method involves the exchange of protons with deuterons from a deuterium source, such as deuterium oxide (D₂O), under acidic, basic, or metal-catalyzed conditions. For benzodiazepines, this can be applied to exchangeable protons, for instance, at the 3-position of the benzodiazepine ring through keto-enol tautomerism. iaea.orgelectronicsandbooks.com
Reduction of Functional Groups with Deuterated Reagents: Carbonyls, imines, and other reducible functional groups can be treated with deuterium-donating reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium at specific positions.
Alkylation with Deuterated Precursors: This is a highly effective method for introducing deuterated alkyl groups. It involves the use of deuterated alkyl halides or other electrophiles to alkylate a nucleophilic site on the molecule. This strategy is particularly relevant for the synthesis of Flurazepam-d10, where the N,N-diethyl-d10-aminoethyl side chain needs to be constructed.
Chemical Synthesis Pathways for Deuterated Flurazepam
The synthesis of Flurazepam-d10 Dihydrochloride (B599025) focuses on the specific incorporation of ten deuterium atoms onto the N,N-diethylaminoethyl side chain. A plausible synthetic route would involve the preparation of a deuterated N,N-diethyl-d10-ethylamine intermediate, which is then coupled to the benzodiazepine core.
A general, albeit not explicitly detailed for Flurazepam-d10, approach can be inferred from standard organic synthesis methodologies. The synthesis would likely begin with a suitable precursor of the benzodiazepine ring system, which is then N-alkylated with a deuterated side chain.
A key component in this synthesis is the deuterated diethylamine, (C₂D₅)₂NH, or a reactive equivalent. The synthesis of such deuterated amines can be achieved through various methods, including the reductive amination of acetaldehyde-d4 (B137916) with ethyl-d5-amine (B107494) or the reaction of ethyl-d5-amine with ethyl-d5-halide.
Once the deuterated N,N-diethyl-d10-aminoethyl chloride hydrochloride is prepared, it can be reacted with the appropriate 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e] iaea.orgnih.govdiazepin-2-one precursor in the presence of a base to yield the final deuterated flurazepam molecule. The final step would involve the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
| Step | Description | Reactants | Product |
| 1 | Synthesis of Deuterated Diethylamine | e.g., Acetaldehyde-d4, Ethyl-d5-amine | (C₂D₅)₂NH |
| 2 | Formation of Deuterated Side Chain | (C₂D₅)₂NH, 1-bromo-2-chloroethane | ClCH₂CH₂N(C₂D₅)₂ |
| 3 | N-Alkylation of Benzodiazepine Core | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e] iaea.orgnih.govdiazepin-2-one, ClCH₂CH₂N(C₂D₅)₂ | Flurazepam-d10 (free base) |
| 4 | Salt Formation | Flurazepam-d10 (free base), Hydrochloric acid | Flurazepam-d10 Dihydrochloride |
Analytical Characterization of Deuterium Enrichment and Chemical Purity
The analytical characterization of this compound is crucial to confirm its identity, isotopic enrichment, and chemical purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of deuterated compounds. nih.govrsc.org By comparing the mass spectrum of the deuterated compound with its unlabeled counterpart, the degree of deuterium incorporation can be accurately calculated. The mass spectrum of Flurazepam-d10 would be expected to show a molecular ion peak shifted by approximately 10 mass units compared to unlabeled flurazepam. The relative intensities of the isotopic peaks (M+1, M+2, etc.) are analyzed to determine the percentage of molecules that have incorporated the desired number of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for confirming the positions of deuterium labeling. rsc.org In the ¹H NMR spectrum of Flurazepam-d10, the signals corresponding to the protons on the two ethyl groups of the diethylaminoethyl side chain would be absent or significantly diminished. Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their successful incorporation.
Chromatographic Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the chemical purity of the final product. isotope.com These techniques separate the deuterated compound from any unlabeled starting material, byproducts, or other impurities. The purity is typically determined by measuring the peak area of the desired compound relative to the total area of all peaks in the chromatogram.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic enrichment and molecular weight confirmation. | Molecular ion peak shifted by ~10 amu compared to unlabeled flurazepam; high percentage of d10 isotopologue. |
| ¹H NMR Spectroscopy | Confirmation of deuterium labeling positions. | Absence or significant reduction of signals for the ethyl groups on the diethylaminoethyl side chain. |
| ²H NMR Spectroscopy | Direct detection and confirmation of deuterium incorporation. | Signals present at the chemical shifts corresponding to the deuterated ethyl groups. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | A single major peak corresponding to Flurazepam-d10, indicating high purity. |
Advanced Analytical Techniques Utilizing Flurazepam D10 Dihydrochloride
Mass Spectrometry Applications in Benzodiazepine (B76468) Analysis
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for the identification and quantification of benzodiazepines due to its high sensitivity and specificity. nih.gov The use of a stable isotope-labeled internal standard like Flurazepam-d10 dihydrochloride (B599025) is paramount in these analyses to correct for variations during sample preparation and analysis. caymanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Flurazepam-d10 Dihydrochloride Applications
Gas chromatography-mass spectrometry (GC-MS) is a well-established reference method for the analysis of benzodiazepines. nih.gov The technique offers high sensitivity and specificity, making it a powerful tool for identifying these drugs in biological samples. nih.gov In GC-MS analysis, a derivatization step is often required for polar analytes to increase their volatility. medcraveonline.com For benzodiazepines, this can involve procedures like propylation of the secondary amine in the lactam ring followed by propionylation of hydroxyl groups. nih.gov
The use of an internal standard is crucial for accurate quantification. While some methods may use a single internal standard, such as fludiazepam, for a panel of benzodiazepines, the ideal approach involves using a deuterated analog for each target analyte to best mimic the behavior of the analyte during extraction and analysis. spectroscopyonline.comnih.gov this compound is intended for use as an internal standard for the quantification of flurazepam by GC-MS. caymanchem.com
A typical GC-MS method for benzodiazepine analysis involves:
Sample Preparation: This often includes enzymatic hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the matrix. nih.gov
Derivatization: To improve the chromatographic properties of the benzodiazepines, a derivatization agent such as MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) with 1% MTBDMCS (tert-butyldimethylchlorosilane) may be used. nih.gov
GC Separation: A capillary column, such as a methyl silicone or BPX5 column, is used to separate the derivatized benzodiazepines. nih.govnih.gov
MS Detection: The mass spectrometer is typically operated in full-scan mode or selected ion monitoring (SIM) mode for identification and quantification. nih.govnih.gov
The following table outlines typical GC-MS conditions for benzodiazepine analysis. lcms.cz
| Parameter | Condition |
| GC-MS System | GCMS-QP2010 Ultra |
| Column | Rxi®-5Sil MS (30 m x 0.25 mm I.D., df=0.25 µm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | 60°C (2 min) -> 10°C/min to 320°C (10 min) |
| MS Ion Source Temperature | 200°C |
| Measurement Mode | Scan (m/z 35-600) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for benzodiazepine analysis due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. nih.govnih.gov This technique allows for the direct analysis of a broader range of benzodiazepines and their metabolites. nih.govnih.gov High-resolution mass spectrometry (LC-HRMS) further enhances analytical capabilities by providing highly accurate mass measurements, which aids in the identification of unknown metabolites and reduces interferences. researchgate.net
In LC-MS/MS methods, deuterated internal standards like this compound are essential for accurate quantification. uakron.edu They are added to samples at the beginning of the extraction process to compensate for any analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer. nih.govscispace.com Multiple reaction monitoring (MRM) is commonly used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. nih.govnih.gov
A study developing a method for 23 benzodiazepines in whole blood utilized deuterated internal standards for most compounds, which confirmed that the method's accuracy was not affected by matrix effects. scispace.com Another comprehensive method for 34 benzodiazepines in plasma or serum also employed 20 deuterated internal standards. thermofisher.com
The following table summarizes typical parameters for an LC-MS/MS method for benzodiazepine analysis. lcms.cz
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC |
| Column | CORTECS UPLC C18+ (1.6 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.01% Formic acid in water |
| Mobile Phase B | 0.01% Formic acid in acetonitrile (B52724) |
| MS System | Waters Xevo TQ-S micro |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
LC-HRMS has been effectively used to study the metabolism of flurazepam, identifying multiple metabolites in human hepatocytes and patient samples. researchgate.net This highlights the power of HRMS in elucidating metabolic pathways and identifying novel biomarkers of exposure.
Mitigation of Matrix Effects and Ion Suppression through Deuterated Internal Standards
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in quantitative LC-MS analysis. researchgate.net These effects, including ion suppression or enhancement, can lead to inaccurate results. nih.govnih.gov The use of deuterated internal standards is a widely accepted and effective strategy to mitigate these issues. nih.govnih.govresearchgate.netthermofisher.com
Deuterated internal standards, such as this compound, are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts. researchgate.net This means they co-elute from the chromatography column and experience similar matrix effects. waters.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized. spectroscopyonline.com
Several studies have demonstrated the successful use of deuterated internal standards to control for matrix effects in benzodiazepine analysis. nih.govnih.govscispace.comthermofisher.com For instance, in an analysis of five benzodiazepines, different degrees of matrix effects were observed, but these were controlled by using deuterated internal standards. nih.govnih.gov However, it is important to note that in some cases, a co-eluting metabolite can suppress the internal standard's ion, potentially affecting the accuracy for a specific analyte. nih.govnih.gov Careful chromatographic separation is therefore still crucial. waters.com The use of mixed-mode solid-phase extraction has also been shown to reduce matrix effects compared to standard reversed-phase SPE. waters.com
Chromatographic Separation Principles for Benzodiazepine Quantitation
Effective chromatographic separation is fundamental for the accurate quantitation of benzodiazepines, especially when dealing with complex biological matrices and the potential for isomeric compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development with Deuterated Standards
HPLC, particularly when coupled with tandem mass spectrometry, is the technique of choice for benzodiazepine analysis. nih.gov Method development focuses on achieving good separation between the target analytes, their metabolites, and any potential interferences from the sample matrix. The use of deuterated standards is integral to this process, not only for quantification but also to ensure that the chromatographic peaks of the analytes and their corresponding internal standards are well-resolved. waters.com
Key considerations in HPLC method development include:
Column Selection: Reversed-phase columns, such as C18, are commonly used for benzodiazepine analysis. medcraveonline.com Columns with different selectivities, like PFP (pentafluorophenyl), can also be employed to achieve specific separations. thermofisher.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol (B129727). medcraveonline.comlcms.cz Gradient elution is frequently used to separate a wide range of benzodiazepines with varying polarities within a reasonable run time. lcms.czthermofisher.com
pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like benzodiazepines. medcraveonline.com
Flow Rate and Temperature: These parameters are optimized to achieve the best balance of separation efficiency and analysis time.
A study developing a method for ten benzodiazepines in pharmaceutical formulations tested various solvent combinations to achieve the best separation on a C18 column. medcraveonline.com Another method for urinary benzodiazepines utilized a CORTECS UPLC C18+ column to achieve baseline separation of all target analytes from their deuterated internal standards, which is critical to prevent chromatographic interference. waters.com
The following table presents a typical HPLC gradient for benzodiazepine analysis. lcms.cz
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| Initial | 90 | 10 |
| 5.00 | 50 | 50 |
| 5.25 | 5 | 95 |
| 6.00 | 5 | 95 |
| 6.10 | 90 | 10 |
Considerations for Gas Chromatography (GC) Separations
While LC-MS/MS is often preferred, GC remains a valuable technique for benzodiazepine analysis. nih.govnih.gov A key consideration for GC is the thermal stability and volatility of the analytes. Many benzodiazepines and their metabolites are not sufficiently volatile or may degrade at the high temperatures used in the GC injector and column. medcraveonline.com Therefore, a derivatization step is usually necessary to convert them into more stable and volatile compounds suitable for GC analysis. medcraveonline.comnih.gov
Important factors in GC separations of benzodiazepines include:
Column Selection: Fused silica (B1680970) capillary columns with a non-polar stationary phase, such as a methyl silicone or a 5% phenyl-methylpolysiloxane, are commonly used. nih.govnih.govunodc.org
Temperature Programming: A programmed temperature ramp is essential to separate a mixture of benzodiazepines with different boiling points. lcms.cz The initial temperature, ramp rate, and final temperature are optimized to achieve the desired resolution. lcms.cz
Injector and Detector Temperatures: These must be high enough to ensure efficient vaporization of the derivatized analytes and prevent condensation, but not so high as to cause thermal degradation. unodc.org
Carrier Gas Flow: The linear velocity of the carrier gas (typically helium or hydrogen) is optimized for the best separation efficiency. lcms.czunodc.org
A study describing a GC-MS method for benzodiazepine metabolites used a methyl silicone capillary column to separate the propylated and propionylated derivatives. nih.gov Another method for 19 benzodiazepines utilized a BPX5 capillary column. nih.gov The use of an internal standard, like this compound, is just as critical in GC as in HPLC to ensure accurate and reproducible quantification. caymanchem.com
Method Validation and Quality Assurance Protocols in Isotope Dilution Mass Spectrometry
The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis by isotope dilution mass spectrometry (IDMS). This technique is particularly crucial for complex biological matrices where variability in sample preparation and matrix effects can significantly impact analytical results. To ensure the reliability and accuracy of data, stringent method validation and quality assurance (QA) protocols are imperative. These protocols are designed to thoroughly evaluate the performance of the analytical method.
Evaluation of Analytical Precision, Accuracy, and Reproducibility
The validation of an analytical method utilizing this compound as an internal standard involves a comprehensive assessment of its precision, accuracy, and reproducibility. These parameters are fundamental to demonstrating that the method is fit for its intended purpose. aquigenbio.com Isotope dilution, when correctly implemented, is recognized for its ability to yield results with high precision and accuracy. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). Precision is evaluated at three levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision determined within the same laboratory, but on different days, with different analysts, or different equipment.
Reproducibility: The precision obtained between different laboratories, often assessed through proficiency testing or inter-laboratory comparison studies.
In methods for the analysis of benzodiazepines in biological samples like blood and urine, the use of deuterated internal standards like Flurazepam-d10 is critical for achieving high precision. nih.govuakron.edu For instance, a method for detecting 40 benzodiazepines and their metabolites reported that bias and precision results for quality controls remained within ±15%, demonstrating good performance. uakron.edu Another study on the quantification of phenobarbital (B1680315) using an isotope dilution LC-MS/MS method showed intermediate precision of less than 3.2% and repeatability CVs ranging from 1.3% to 2.0%. uantwerpen.be
Accuracy is the measure of the closeness of the mean of a set of results to the true or accepted reference value. It is often assessed by analyzing certified reference materials (CRMs) or by performing spike and recovery experiments in the matrix of interest. The use of a CRM like Flurazepam-d10, which has been manufactured and tested under ISO 17025 and ISO 17034 standards, provides metrological traceability for the certified values and their uncertainties. caymanchem.com In spike recovery studies, a known quantity of the analyte (flurazepam) is added to a blank matrix, and the method's ability to measure the added amount accurately is evaluated. Methods employing isotope dilution often demonstrate high accuracy, with bias values typically well within ±15%. kingston.ac.ukresearchgate.net For example, a validated method for benzodiazepines in whole blood reported an accuracy of ±10%. kingston.ac.uk
Reproducibility is a key indicator of a method's robustness and transferability. nih.gov A robust method should produce consistent results when transferred between different laboratories, instruments, and analysts. Direct isotope dilution mass spectrometry has been shown to significantly improve both accuracy and precision, with one study noting a 250% improvement in accuracy and a 300% improvement in precision compared to methods using relative isotopic response factors. nih.gov
The following table illustrates typical precision and accuracy data for the quantification of a benzodiazepine using an isotope dilution LC-MS/MS method.
| Quality Control Level | Theoretical Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| Low | 15 | 4.5 | 5.8 | -2.1 |
| Medium | 150 | 3.2 | 4.1 | 1.5 |
| High | 850 | 2.8 | 3.5 | 0.8 |
This table represents typical performance data and is for illustrative purposes.
Determination of Limits of Detection and Quantitation in Complex Matrices
The determination of the limit of detection (LOD) and the limit of quantitation (LOQ) is a critical component of method validation, especially when analyzing trace levels of compounds in complex biological matrices such as blood, plasma, and urine. nih.gov These matrices contain numerous endogenous components that can interfere with the analysis and affect the sensitivity of the method. kingston.ac.uk
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a crucial parameter for clinical and forensic toxicology, as it defines the lower limit for reliable quantitative measurements. It is commonly established at a concentration with an S/N ratio of 10 and must meet specific criteria for precision and accuracy (e.g., %CV and %bias within ±20%). kingston.ac.uk
The use of this compound as an internal standard in LC-MS/MS analysis helps to mitigate matrix effects, thereby improving the reliability of LOD and LOQ determinations. nih.gov Matrix effects, such as ion suppression or enhancement, can be a significant challenge in complex matrices, but the co-eluting isotopic internal standard experiences similar effects as the analyte, allowing for accurate correction. kingston.ac.uk
Validation reports for benzodiazepine panels often establish the LOQ at the lowest point on the calibration curve. For example, in a method for six common benzodiazepines in blood, the LOQ was set at the first calibration point, and the LOD was half of the LOQ concentration, with all analytes showing suitable ion ratio acceptance and accuracy at these levels. kingston.ac.uk Another comprehensive method for 54 benzodiazepines and Z-drugs reported LOQs ranging from 5 to 50 mcg/L depending on the specific molecule. researchgate.net
The table below presents representative LOD and LOQ values for flurazepam analysis in different biological matrices using an LC-MS/MS method with its deuterated internal standard.
| Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Human Plasma | 0.5 | 1.0 |
| Human Urine | 1.0 | 2.5 |
| Whole Blood | 0.8 | 2.0 |
These values are illustrative and can vary based on the specific instrumentation, sample preparation, and analytical method used.
Applications of Flurazepam D10 Dihydrochloride As an Internal Standard in Research
Quantitative Analysis of Flurazepam and its Metabolites in Biological Specimens
The primary application of Flurazepam-d10 Dihydrochloride (B599025) is as an internal standard for the quantification of flurazepam and its active metabolites, such as N-desalkylflurazepam and hydroxyethylflurazepam, in various biological specimens. caymanchem.comdrugbank.commims.com This is crucial in research settings for understanding the drug's behavior in the body. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. caymanchem.comresearchgate.net The stable isotope-labeled internal standard (SIL-IS) is the preferred choice in LC-MS bioanalysis because it closely mimics the analyte of interest in terms of chemical and physical properties, leading to better correction for matrix effects and other sources of error. wuxiapptec.com
Utility in Preclinical Pharmacokinetic and Toxicokinetic Investigations
In preclinical studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental. Flurazepam-d10 Dihydrochloride is instrumental in pharmacokinetic (PK) and toxicokinetic (TK) investigations of flurazepam. By enabling precise measurement of the parent drug and its metabolites in plasma, urine, and tissues from animal models, researchers can accurately determine key parameters. researcher.life
Table 1: Key Pharmacokinetic Parameters of Flurazepam and its Major Metabolite
| Parameter | Flurazepam | N-desalkylflurazepam |
| Time to Peak Plasma Concentration | ~30-60 minutes | 7.6-13.6 hours |
| Elimination Half-life | 2.3 hours | 47-100 hours |
| Plasma Protein Binding | ~97% | ~98% |
This data is based on the parent compound and has been accurately determined through studies utilizing internal standards like this compound. mims.com
The use of a deuterated internal standard helps to ensure that the data generated from these preclinical studies are robust and reliable, which is essential for making informed decisions about the potential clinical development of a drug candidate. researcher.life
Application in Metabolic Profiling Studies
Metabolic profiling aims to identify and quantify all the metabolites of a drug in a biological system. Flurazepam undergoes extensive metabolism in the liver, primarily forming N-desalkylflurazepam and N-hydroxyethylflurazepam. mims.comwikipedia.org this compound is used as an internal standard to accurately trace the metabolic fate of flurazepam. This allows for a comprehensive understanding of the metabolic pathways and the relative abundance of each metabolite, which can have significant implications for a drug's efficacy and potential for drug-drug interactions. drugbank.comresearchgate.net The use of LC-MS is particularly advantageous in metabolic profiling due to its versatility in analyzing a wide range of compounds without the need for derivatization. researchgate.net
Standardization in Bioanalytical Assays for Benzodiazepine (B76468) Derivatives
The application of this compound extends beyond the analysis of flurazepam alone. Due to its structural similarity to other benzodiazepines, it can serve as a reliable internal standard in broader bioanalytical assays designed to quantify multiple benzodiazepine derivatives simultaneously. researchgate.netnih.gov This is particularly valuable in clinical and forensic toxicology, where screening for a panel of benzodiazepines is often required. nih.govycmou.ac.in The use of a single, appropriate internal standard for a class of compounds simplifies the analytical workflow and improves efficiency. lcms.cz
Contribution to Forensic Toxicology Method Development and Validation
In forensic toxicology, the accurate and reliable identification and quantification of drugs and their metabolites in postmortem and antemortem samples is paramount. ycmou.ac.inshimadzu.com this compound plays a significant role in the development and validation of analytical methods for forensic purposes. caymanchem.comstaffs.ac.uk
Enhancing Robustness of Drug Testing and Screening Protocols
The use of deuterated internal standards like this compound is crucial for the robustness of drug testing and screening protocols. researchgate.net In methods such as those used for analyzing benzodiazepines in urine or blood, the internal standard helps to compensate for variations in extraction efficiency and matrix effects, which can be particularly challenging in complex biological samples. researchgate.netmdpi.com This ensures that the results are accurate and reproducible, which is a fundamental requirement for forensic evidence. unodc.org
Table 2: Example of a Validated Method for Benzodiazepine Analysis in Whole Blood using an Internal Standard
| Parameter | Result |
| Linear Range | 50-1000 ng/mL |
| Coefficient of Variation (CV) of Replicates | < 4% |
| Quantitative Accuracy at 50 ng/mL | +/- 16% |
| Quantitative Accuracy at 200 ng/mL | +/- 7% |
This table illustrates the performance of a validated GC-MS method for the quantitation of common benzodiazepines, where the use of an internal standard is a key component of the procedure. nih.gov
Methodological Advancements in Postmortem Toxicological Analysis
Postmortem toxicology presents unique challenges due to postmortem redistribution and decomposition, which can alter drug concentrations in biological samples. nih.govoup.com The analysis of alternative matrices such as vitreous humor and bone has become increasingly important. nih.govnih.govresearchgate.net The development of sensitive and specific methods for these matrices relies heavily on the use of appropriate internal standards. This compound has been utilized in methods developed for the analysis of benzodiazepines in postmortem specimens, including bile, contributing to more reliable toxicological findings. nih.gov The use of such standards is critical for achieving the necessary sensitivity and accuracy in these challenging sample types. nih.govresearchgate.net
Investigations into the Metabolism of Flurazepam Facilitated by Deuterated Standards
In Vitro Metabolic Studies Using Hepatic Models
The liver is the primary site for drug metabolism, and in vitro hepatic models are essential tools for predicting a drug's metabolic fate in humans. nih.govnih.gov These models, which include human liver microsomes (HLM), S9 fractions, and cultured hepatocytes, provide a controlled environment to study the enzymatic conversion of drugs. nih.govresearchgate.net
Research on flurazepam leverages these systems to simulate its hepatic processing. Human liver microsomes, which contain a high concentration of phase I enzymes like cytochrome P450 (CYP), are frequently used to identify the primary metabolic pathways. researchgate.netmdpi.com Studies incubating flurazepam with HLM have successfully identified its major metabolites, providing insight into the specific CYP enzymes responsible for its biotransformation. researchgate.net Similarly, cryopreserved human hepatocytes, which contain both phase I and phase II enzymes, offer a more complete picture of metabolism, including the formation of conjugated metabolites. researchgate.netresearchgate.net The use of these models is crucial for characterizing metabolic profiles, especially for new psychoactive substances or for comparing the metabolism of related compounds. researchgate.net
In these in vitro studies, quantitative accuracy is paramount. The addition of a deuterated internal standard, such as Flurazepam-d10 Dihydrochloride (B599025), is a standard practice in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net This standard mimics the chemical behavior of the non-labeled flurazepam during extraction and ionization but is distinguishable by its higher mass. This allows for the correction of matrix effects and variations in instrument response, ensuring that the calculated concentrations of flurazepam and its metabolites are accurate and reliable. ebi.ac.uknih.gov
Identification and Structural Elucidation of Flurazepam Metabolites
Flurazepam undergoes extensive and rapid metabolism, with the parent drug often being undetectable in plasma shortly after administration. researchgate.nethres.carxlist.com Its pharmacological effects are largely attributed to its active metabolites. The identification and structural elucidation of these metabolites are primarily accomplished using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
Studies in both in vitro hepatic models and in vivo human samples have consistently identified several key metabolites. researchgate.net The biotransformation of flurazepam primarily involves N-dealkylation and hydroxylation at the ethyl side chain. drugbank.comresearchgate.net
Key Metabolites of Flurazepam:
N-1-Hydroxyethylflurazepam: This is an early, pharmacologically active metabolite formed through hydroxylation. researchgate.nethres.ca It appears rapidly in plasma but is also quickly eliminated. researchgate.net
Flurazepam-N-1-acetic acid: A further oxidation product. [
N-1-desalkylflurazepam (Norflurazepam): This is the major and most persistent active metabolite, formed by the removal of the diethylaminoethyl side chain. researchgate.netwikipedia.org It accumulates in the blood upon repeated administration and has a very long elimination half-life, ranging from 47 to 100 hours, contributing significantly to the long-term effects of flurazepam. drugbank.comresearchgate.netwikipedia.org
Didesethylflurazepam: This has been reported as one of the abundant metabolites found in human urine. researchgate.net
The use of deuterated standards, such as 2-hydroxyethylflurazepam-d4, as internal standards in LC-MS/MS analyses facilitates the precise quantification of these individual metabolites. caymanchem.com
Table 1: Major Metabolites of Flurazepam
| Metabolite Name | Metabolic Pathway | Activity | Detection Notes |
|---|---|---|---|
| N-1-Hydroxyethylflurazepam | Hydroxylation | Active | Appears rapidly in plasma, short half-life. researchgate.net |
| Flurazepam Aldehyde | Oxidation | Active | Appears rapidly in plasma, short half-life. oup.comhres.ca |
| N-1-desalkylflurazepam | N-dealkylation | Active | Major long-acting metabolite, accumulates in blood. researchgate.netwikipedia.org |
Comparative Metabolic Profiling of Flurazepam and Related Benzodiazepines
Comparing the metabolism of flurazepam with other benzodiazepines provides valuable context for understanding their pharmacological similarities and differences. Such studies often use human hepatocytes to provide a consistent basis for comparison. researchgate.net
For instance, a comparative study involving flurazepam, norflurazepam, fludiazepam, and cinolazepam (B1669062) using a human hepatocyte model revealed distinct metabolic fates. Flurazepam, fludiazepam, and cinolazepam were primarily metabolized at their side chains. researchgate.net In contrast, norflurazepam (which is itself a major metabolite of flurazepam) showed no detectable metabolites in the hepatocyte model, suggesting that the core benzodiazepine (B76468) ring structure is more resistant to modification by hepatic enzymes in this system. researchgate.net
Flurazepam's metabolic profile, characterized by the rapid formation of short-acting metabolites (hydroxyethylflurazepam, flurazepam aldehyde) and a long-acting metabolite (desalkylflurazepam), is complex. oup.com This contrasts with a benzodiazepine like temazepam, which is primarily metabolized through glucuronidation to an inactive conjugate, or diazepam, which is also N-demethylated to an active metabolite (nordiazepam) but follows a different kinetic profile. oup.com The extensive accumulation of desalkylflurazepam is a key feature that distinguishes flurazepam from many other hypnotics, potentially extending its therapeutic and residual effects. oup.com
Table 2: Comparative Metabolic Features of Selected Benzodiazepines
| Compound | Primary Metabolic Pathway(s) | Key Active Metabolite(s) | Elimination Half-Life of Major Active Metabolite |
|---|---|---|---|
| Flurazepam | N-dealkylation, Hydroxylation | N-desalkylflurazepam | 47-100 hours drugbank.comresearchgate.net |
| Diazepam | N-demethylation, Hydroxylation | Nordiazepam, Temazepam, Oxazepam | Long |
| Nitrazepam | Reduction, Acetylation | 7-aminonitrazepam (B1202089) | Not specified in results |
| Temazepam | Glucuronidation, N-demethylation | Oxazepam (minor) | Short |
| Lorazepam | Glucuronidation | None (metabolite is inactive) | N/A |
Table of Mentioned Compounds | Compound Name | | :--- | | 7-aminonitrazepam | | Cinolazepam | | Diazepam | | Didesethylflurazepam | | Fludiazepam | | Flurazepam | | Flurazepam Aldehyde | | Flurazepam-d10 Dihydrochloride | | Flurazepam-N-1-acetic acid | | Lorazepam | | N-1-desalkylflurazepam | | N-1-Hydroxyethylflurazepam | | Nitrazepam | | Nordiazepam | | Norflurazepam | | Oxazepam | | Temazepam || Nordiazepam | | Norflurazepam | | Oxazepam | | Temazepam |
Stability Studies of Flurazepam D10 Dihydrochloride in Analytical Contexts
Assessment of Long-Term Storage Stability for Reference Materials
Flurazepam-d10 Dihydrochloride (B599025) is utilized in forensic and clinical toxicology as a stable-labeled internal standard for the precise quantification of flurazepam. sigmaaldrich.comvulcanchem.com Certified Reference Materials (CRMs) of this compound are manufactured and tested under stringent international standards, such as ISO/IEC 17025 and ISO 17034, to ensure their accuracy and traceability. caymanchem.com
Long-term stability is a critical parameter for these reference materials. Manufacturers typically conduct extensive stability studies to provide a reliable shelf-life for their products. For Flurazepam-d10, available as a CRM solution in methanol (B129727), studies confirm its stability for at least three years when stored under specified conditions. caymanchem.com Proper storage is essential to maintain the integrity of the reference material and prevent degradation that could compromise analytical accuracy. To address the potential for degradation during transport or handling, stress testing under elevated temperatures may also be conducted. europa.eu
Table 1: Long-Term Storage Stability of Flurazepam-d10 Certified Reference Material This is an interactive table. Click on the headers to sort.
| Parameter | Condition | Stability | Source |
|---|---|---|---|
| Storage Temperature | -20°C | ≥ 3 years | caymanchem.com |
| Formulation | 100 µg/ml in Methanol | ≥ 3 years | caymanchem.com |
| Quality Standard | Certified Reference Material (CRM) | N/A | caymanchem.com |
Evaluation of Stability in Prepared Biological Samples and Analytical Solutions
Once the reference material is used to prepare calibrators, quality controls, or internal standard working solutions, its stability in these new environments becomes crucial. These solutions may be purely solvent-based or involve complex biological matrices like blood or urine.
Studies on benzodiazepine (B76468) stability in biological samples show that temperature is a critical factor. nih.govnih.gov A comprehensive study evaluating benzodiazepines in whole blood over six months found that while some compounds like diazepam were stable across all tested temperatures, others showed significant degradation, especially at room temperature. nih.gov At -20°C, the concentration decrease for most benzodiazepines is significantly mitigated, typically ranging from 10% to 20% over a year. nih.gov However, some compounds, like flunitrazepam, have shown degradation of up to 40% after 180 days at -20°C. thaiscience.info In one validation study using Flurazepam-d10 as an internal standard for analyzing 25 different benzodiazepines, extracted blood samples were stored at 5°C. uakron.edu Reinjection after 24, 48, and 96 hours showed that nearly all analytes, including by inference the internal standard intended to mimic their behavior, experienced less than 20% degradation. uakron.edu
The stability in analytical solutions, such as the stock solutions in methanol or acetonitrile (B52724), is generally higher. thaiscience.infolgcstandards.com A study found that a standard solution of six different benzodiazepines in methanol stored at 4°C showed no remarkable degradation over one year. thaiscience.info
Table 2: Stability of Benzodiazepines in Various Matrices and Conditions This is an interactive table. Click on the headers to sort.
| Compound Class/Analyte | Matrix | Storage Temperature | Duration | Observed Degradation | Source |
|---|---|---|---|---|---|
| Benzodiazepines (general) | Whole Blood | Room Temperature | 1 Year | 70-100% | nih.gov |
| Benzodiazepines (general) | Whole Blood | 4°C | 1 Year | 50-100% | nih.gov |
| Benzodiazepines (general) | Whole Blood | -20°C | 1 Year | 10-20% | nih.gov |
| Benzodiazepines (general) | Whole Blood | -80°C | 1 Year | < 12% | nih.gov |
| Flunitrazepam & Clonazepam | Spiked Plasma | -20°C | 180 Days | ~40% | thaiscience.info |
| Multiple Benzodiazepines | Extracted Blood Samples | 5°C | 96 Hours | < 20% | uakron.edu |
Implications of Degradation Pathways for Quantitative Analytical Performance
The primary purpose of using a deuterated internal standard like Flurazepam-d10 is to compensate for variations in sample preparation and instrument response, assuming it behaves identically to the non-labeled analyte. If the internal standard degrades, or degrades at a different rate than the target analyte, the accuracy of the quantitative results will be compromised.
The degradation of flurazepam in biological systems primarily involves the loss of its alkyl side chain, leading to the formation of its major active metabolite, N-desalkylflurazepam (also known as norflurazepam). researchgate.netresearchgate.net This dealkylation is a critical pathway to consider. If Flurazepam-d10 degrades to N-desalkylflurazepam-d10, its chromatographic retention time and mass-to-charge ratio will change, leading to a decrease in its measured signal and an artificially inflated calculation of the target analyte's concentration.
Furthermore, the stability-indicating power of the analytical method itself is crucial. europa.eu The method must be able to chromatographically separate the parent drug from its potential degradants. An added complication is that N-desalkylflurazepam is not only a metabolite of flurazepam but is also used as a precursor in the synthesis of other benzodiazepines, such as midazolam, and may be present as an impurity. researchgate.net Without adequate chromatographic resolution, the presence of this compound from other sources could interfere with the analysis, leading to inaccurate results. Therefore, stability studies that identify potential degradation products are essential for developing robust and reliable quantitative methods. europa.eu
Future Directions and Emerging Research Avenues for Deuterated Benzodiazepine Standards
Development of Novel Isotopically Labeled Internal Standards for Comprehensive Benzodiazepine (B76468) Analysis
The proliferation of new psychoactive substances (NPS), particularly designer benzodiazepines, presents a significant challenge to forensic and clinical toxicology laboratories. researchgate.net To address this, there is a growing need to expand the library of available isotopically labeled internal standards beyond those for traditional benzodiazepines.
The development of novel deuterated standards is crucial for achieving comprehensive analytical coverage. Laboratories are increasingly developing methods to detect a wide array of traditional and designer benzodiazepines in a single run. nih.govwaters.comwaters.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of 25 benzodiazepines, including nine designer variants. nih.gov The success of such comprehensive methods hinges on the availability of appropriate deuterated internal standards to correct for matrix effects and variations in extraction efficiency. researchgate.net
A key strategy in this area is the synthesis of multiplexed isotopically labeled standards. This approach involves creating a cocktail of several deuterated standards that can be added to a sample, allowing for the simultaneous quantification of multiple analytes. nih.gov This not only improves throughput but also minimizes analytical variability. nih.gov However, the synthesis of these standards can be complex and requires careful consideration to avoid isotopic crossover or interference. nih.gov The development of robust synthetic routes to produce high-purity, stable deuterated analogs for a growing list of designer benzodiazepines is an active area of research. nih.gov
Challenges in the development of internal standards for emerging benzodiazepines include:
Rapid Emergence of New Analogs: The fast pace at which new designer benzodiazepines appear on the illicit market makes it difficult for reference material producers to keep up.
Lack of Reference Material: For many new compounds, certified reference materials, including their deuterated counterparts, are not immediately available. waters.com
Synthesis Complexity: The chemical synthesis of some deuterated benzodiazepines can be challenging and costly.
Future efforts will likely focus on developing more agile and responsive strategies for the synthesis and certification of novel deuterated standards to meet the evolving demands of comprehensive benzodiazepine analysis.
Integration of Deuterated Standards with Advanced Omics Technologies in Pharmacological Research
The fields of metabolomics, proteomics, and lipidomics, collectively known as "omics" technologies, are revolutionizing pharmacological research by providing a holistic view of the biochemical changes induced by drugs. Stable isotope labeling, including the use of deuterated standards like Flurazepam-d10 Dihydrochloride (B599025), is integral to the success of these high-throughput analytical approaches. researchgate.net
In pharmacological studies, deuterated standards are essential for accurate quantification in complex biological matrices. researchgate.net For example, in metabolomics studies investigating the metabolic pathways of benzodiazepines, deuterated analogs of the parent drug and its metabolites are used to trace their fate in the body. researchgate.netcapes.gov.br This allows researchers to build more accurate pharmacokinetic/pharmacodynamic (PK/PD) models, which are crucial for understanding the relationship between drug concentration and its effects over time. researchgate.netnih.gov
The integration of deuterated standards with omics technologies offers several advantages:
Enhanced Accuracy in Pharmacometabolomics: By using deuterated internal standards, researchers can obtain more precise measurements of metabolite concentrations, leading to a better understanding of individual variations in drug response.
Improved Pharmacokinetic Modeling: Accurate quantification of drug and metabolite levels, facilitated by deuterated standards, is fundamental for developing robust PBPK (physiologically based pharmacokinetic) models. nih.gov These models can predict drug distribution and clearance in different patient populations.
Elucidation of Drug-Metabolizing Enzyme Activity: Stable isotope-labeled substrates can be used to probe the activity of specific drug-metabolizing enzymes, such as cytochrome P450s, providing insights into potential drug-drug interactions. researchgate.net
Future research will likely see a greater integration of stable isotope labeling with multi-omics approaches to gain a systems-level understanding of benzodiazepine pharmacology. This will enable the identification of novel biomarkers for drug efficacy and toxicity, paving the way for more personalized medicine approaches.
Innovations in Methodological Approaches for Enhanced Analytical Specificity and Sensitivity
The quest for lower detection limits and higher specificity in benzodiazepine analysis is driving innovation in analytical methodologies. The combination of advanced sample preparation techniques, novel chromatographic separations, and high-resolution mass spectrometry with the use of deuterated internal standards is at the forefront of these developments.
Innovations in Sample Preparation: Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), are gaining traction due to their numerous advantages over traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comresearchgate.net These techniques require smaller sample volumes, reduce solvent consumption, and can often be automated. mdpi.comnih.gov
Solid-Phase Microextraction (SPME): In SPME, a coated fiber is used to extract analytes from a sample. researchgate.net Direct immersion SPME (DI-SPME) coupled with LC-MS has been successfully used for the determination of benzodiazepines in blood samples, offering high sensitivity and a greener analytical approach. d-nb.info The use of deuterated internal standards in conjunction with SPME helps to correct for variability in extraction efficiency. acs.org A novel approach utilizing 3D-printed sorbent devices for SPME has shown exceptional performance in extracting benzodiazepines from human serum, eliminating the need for complex sample preparation steps. molnar-institute.com
Liquid-Phase Microextraction (LPME): LPME utilizes a small volume of solvent to extract analytes. Hollow-fiber LPME has been shown to be an effective technique for the determination of low levels of benzodiazepines and their metabolites in urine when coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.net
Advances in Chromatographic and Mass Spectrometric Techniques: The move from GC-MS to LC-MS/MS has been a significant step forward for benzodiazepine analysis, as it often requires less sample derivatization and can handle a broader range of compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, provides enhanced specificity, which is particularly crucial for distinguishing between isomeric and isobaric benzodiazepines. thermofisher.comchromatographyonline.com When combined with deuterated internal standards, HRMS allows for highly confident identification and quantification of analytes in complex matrices. thermofisher.com
Ion Mobility Spectrometry (IMS): Coupling liquid chromatography with ion mobility spectrometry and mass spectrometry (LC-IMS-MS) adds another dimension of separation, allowing for the differentiation of isomers that may co-elute chromatographically. nsf.gov This technique, used with deuterated standards, offers higher precision and confidence in drug screening. nsf.gov
These innovative methodological approaches, when synergistically combined with the use of deuterated internal standards like Flurazepam-d10 Dihydrochloride, are setting new benchmarks for the sensitive and specific analysis of benzodiazepines, ultimately contributing to improved clinical and forensic outcomes.
Q & A
Q. What is the validated approach for quantifying this compound in capsule formulations?
- Methodological Answer : Use UV spectrophotometry or HPLC with peak-area quantification. Prepare standard and sample solutions, then apply the formula: Flurazepam-d10 (mg/capsule) = (P/P') × C × 200 × (T/S), where P/P' = peak response ratio, C = standard concentration, T = average capsule weight, and S = sample weight .
Advanced Research Questions
Q. How do isotopic effects of deuterium in Flurazepam-d10 influence pharmacokinetic (PK) study design?
- Methodological Answer : Account for potential kinetic isotope effects (KIEs) in metabolism by comparing deuterated vs. non-deuterated analogs. Use tandem mass spectrometry (LC-MS/MS) to differentiate isotopic forms in plasma samples. Validate assays for deuterium loss (<5% over 24 hours at 37°C) and adjust PK models to incorporate isotope-specific clearance rates .
Q. What strategies resolve discrepancies in metabolite identification between in vitro and in vivo studies?
- Methodological Answer : Cross-validate findings using: (i) In vitro microsomal assays (human liver microsomes + NADPH) to predict primary metabolites; (ii) High-resolution mass spectrometry (HRMS) for in vivo samples (plasma, urine); (iii) Deuterium tracing to confirm metabolite origins. Address contradictions by testing deuterium retention in metabolites and adjusting incubation conditions (e.g., pH, cofactors) .
Q. How can impurity profiles of this compound be characterized to meet regulatory standards?
- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-HRMS to identify impurities. Compare results to USP/EP reference standards (e.g., Related Compound C RS). Quantify impurities using relative response factors and ensure total impurities <0.5% per ICH Q3A guidelines .
Q. What experimental controls are critical when using Flurazepam-d10 as an internal standard in bioanalytical assays?
- Methodological Answer : Include: (i) Deuterium stability controls (e.g., store internal standard solutions at –80°C to prevent H-D exchange); (ii) Matrix-matched calibration curves to account for ion suppression/enhancement; (iii) Cross-validation with non-deuterated Flurazepam to confirm no isotopic interference .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in deuterium enrichment of Flurazepam-d10?
- Methodological Answer : Use quantitative NMR (qNMR) or isotope ratio mass spectrometry (IRMS) to verify deuterium content (>98% enrichment). Reject batches with <95% isotopic purity. Document variability in Certificates of Analysis (CoA) and adjust statistical models to include batch as a covariate .
Q. What statistical methods are appropriate for reconciling contradictory results in receptor-binding assays?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, temperature). Replicate assays using standardized conditions (e.g., 25°C, pH 7.4 buffer). Use Bland-Altman plots to assess inter-lab variability and confirm significance thresholds (p<0.01 with Bonferroni correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
